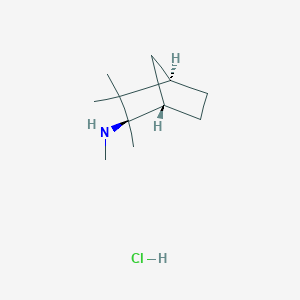

R-(-)-Mecamylamine Hydrochloride

Description

The exact mass of the compound (-)-Mecamylamine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality R-(-)-Mecamylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-(-)-Mecamylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GITWGATASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493914 | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107596-31-6 | |

| Record name | (-)-Mecamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107596-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECAMYLAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: A Stereospecific Perspective on a Classic Antagonist

An In-Depth Technical Guide to the Mechanism of Action of R-(-)-Mecamylamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Mecamylamine has been a tool of pharmacology for over half a century, initially introduced for its ganglion-blocking properties in the treatment of hypertension.[1][2] Its ability to readily cross the blood-brain barrier, however, shifted its focus toward the central nervous system (CNS), revealing a complex interaction with the diverse family of nicotinic acetylcholine receptors (nAChRs).[3][4] As a racemic mixture, its effects represented a composite of its two constituent enantiomers. This guide focuses specifically on the R-(-)-Mecamylamine Hydrochloride isomer, dissecting its unique mechanism of action. Understanding this stereospecificity is not merely an academic exercise; it is fundamental to leveraging its distinct pharmacological profile for the development of targeted therapeutics for neuropsychiatric and addictive disorders.[3][5]

The Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

To comprehend the action of R-(-)-Mecamylamine, one must first appreciate the complexity of its target. Nicotinic acetylcholine receptors are pentameric, ligand-gated ion channels integral to fast synaptic transmission throughout the CNS and peripheral nervous system.[2][3]

-

Structure and Diversity: These receptors are assembled from a combination of different subunits (e.g., α2-α10, β2-β4). The specific subunit composition dictates the receptor's physiological and pharmacological properties, including agonist affinity, ion permeability, and desensitization kinetics.

-

Key Subtypes: Major CNS subtypes include the homomeric α7 nAChR and various heteromeric receptors, most notably the α4β2 nAChR .[6]

-

Stoichiometric Significance: The α4β2 subtype further exists in at least two functionally distinct stoichiometries: a high-sensitivity (HS) form, typically (α4)₂(β2)₃, and a low-sensitivity (LS) form, (α4)₃(β2)₂.[7] This distinction is critical, as the enantiomers of mecamylamine interact differently with each.[5][7]

Upon binding of an agonist like acetylcholine or nicotine, the nAChR undergoes a conformational change, opening a central, water-filled pore and allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and neuronal excitation.

Core Mechanism of R-(-)-Mecamylamine: A Multi-faceted Antagonism

R-(-)-Mecamylamine exerts its inhibitory effects through a primary mechanism of non-competitive, open-channel blockade, with its specific stereochemistry defining its interactions.

Non-Competitive, Open-Channel Blockade

Unlike competitive antagonists that vie with agonists for the binding site on the receptor's exterior, R-(-)-Mecamylamine is a non-competitive inhibitor.[3][8][9] Its mechanism is "use-dependent," meaning the receptor channel must first be opened by an agonist for the blockade to occur.[3][10]

-

Agonist Binding: Acetylcholine or another agonist binds to the extracellular domain of the nAChR.

-

Channel Gating: The receptor undergoes a conformational change, opening the transmembrane ion pore.

-

Antagonist Entry & Blockade: R-(-)-Mecamylamine enters the open pore and binds to a specific site within the channel lumen.[3][8] This physically obstructs the flow of ions, prematurely terminating the physiological response.

This mechanism is confirmed experimentally by Schild analysis, where mecamylamine induces a rightward and downward shift in the agonist's concentration-response curve, with a Schild regression slope significantly different from unity, a hallmark of non-competitive inhibition.[3]

Voltage-Dependence

The binding site for R-(-)-Mecamylamine is located within the transmembrane electric field of the cell.[10] Consequently, its blocking action is voltage-dependent. Hyperpolarization of the cell membrane potential increases the potency of the block, as the negative intracellular potential facilitates the entry and binding of the positively charged mecamylamine molecule deep within the channel pore.[10][11][12]

Caption: Mechanism of open-channel blockade by R-(-)-Mecamylamine.

Stereospecific Molecular Interactions

The critical aspect of R-(-)-Mecamylamine's mechanism lies in its unique interactions compared to its S-(+) sibling. High-resolution NMR and molecular docking studies have provided a structural basis for these differences, particularly at the α4β2 receptor.[5][13]

-

Differential Binding Sites: While both enantiomers can bind at luminal (within the channel) and non-luminal sites, their orientation and specific contact points differ.[5]

-

Key Interaction for R-(-)-Mecamylamine: In the low-sensitivity (α4)₃(β2)₂ nAChR, only R-(-)-Mecamylamine interacts with the L2' site (near the extracellular end of the pore) and an intrasubunit site within the α4-transmembrane domain 3 (TM3).[5][13] This distinct binding profile is a direct consequence of its R-configuration and likely underlies its unique functional effects.

-

Functional Consequences: This structural specificity manifests functionally. For instance, at high-sensitivity α4β2 receptors, R-(-)-Mecamylamine acts as a straightforward inhibitor, whereas S-(+)-Mecamylamine can paradoxically act as a positive allosteric modulator at low concentrations.[7]

-

Dissociation Kinetics: R-(-)-Mecamylamine generally exhibits a faster rate of dissociation from α4β2 and α3β4 receptors compared to the S-(+) enantiomer.[1][12] This implies a more transient blocking action, which could have significant therapeutic implications for dosing regimens and side-effect profiles.

| Feature | R-(-)-Mecamylamine | S-(+)-Mecamylamine | Reference(s) |

| HS (α4)₂(β2)₃ nAChR | Inhibition | Positive Allosteric Modulation / Inhibition | [7] |

| LS (α4)₃(β2)₂ nAChR | Inhibition (Binds L2' & α4-TM3 sites) | More effective inhibition than R-(-) | [5][7][13] |

| Dissociation Rate | Faster from α4β2 & α3β4 | Slower from α4β2 & α3β4 | [1][12] |

| Muscle-type nAChR | Slightly more sensitive | Slightly less sensitive | [12] |

Experimental Characterization: A Validated Workflow

The mechanistic claims described above are validated through rigorous biophysical and electrophysiological techniques. Below is a standard protocol for characterizing an nAChR antagonist like R-(-)-Mecamylamine.

Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust platform for studying ligand-gated ion channels expressed in a controlled system.

Caption: Standard workflow for characterizing nAChR antagonists using TEVC.

Detailed Protocol: IC₅₀ Determination via TEVC

Objective: To determine the concentration of R-(-)-Mecamylamine Hydrochloride that produces 50% inhibition (IC₅₀) of an agonist-induced current at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes expressing the human nAChR subtype of interest.

-

TEVC setup (amplifier, headstage, microelectrodes).

-

Recording solution (e.g., ND96).[14]

-

Agonist stock solution (e.g., 100 mM Acetylcholine).

-

Antagonist stock solution (10 mM R-(-)-Mecamylamine HCl in water).

Methodology:

-

Preparation: Prepare serial dilutions of R-(-)-Mecamylamine in recording solution to achieve final concentrations ranging from 1 nM to 100 µM. Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC₂₀ to EC₅₀) to ensure sensitivity to inhibition.[14]

-

Oocyte Mounting: Place a single oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) and clamp the membrane potential at a holding potential of -70 mV.[14]

-

Baseline Response: Establish a stable baseline current. Apply the agonist solution for a defined period (e.g., 10-15 seconds) and record the peak inward current. This is the control response. Perform several control applications until a consistent response is achieved.

-

Antagonist Incubation: Perfuse the chamber with the lowest concentration of R-(-)-Mecamylamine for a set pre-incubation time (e.g., 3-5 minutes) to allow for equilibration.[14]

-

Inhibition Measurement: While continuing to perfuse with the antagonist solution, co-apply the agonist solution. Record the peak inward current in the presence of the antagonist.

-

Washout: Perfuse thoroughly with the control recording solution to wash out the antagonist. For a non-competitive, slow-offset antagonist like mecamylamine, this may require an extended period.[11][12] Confirm recovery of the baseline response before testing the next concentration.

-

Dose-Response: Repeat steps 4-6 for each concentration of R-(-)-Mecamylamine, proceeding from lowest to highest.

-

Data Analysis:

-

For each concentration, calculate the percent inhibition: (1 - (I_inhib / I_control)) * 100.

-

Plot percent inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Therapeutic Implications and Future Directions

The distinct mechanistic profile of R-(-)-Mecamylamine provides a rationale for its development as a separate therapeutic entity from racemic mecamylamine or the S-(+) enantiomer.

-

Targeted CNS Indications: Its ability to inhibit specific nAChR subtypes, potentially with a more favorable kinetic profile (faster off-rate), could be advantageous in conditions with cholinergic hyperactivity.[8]

-

Improved Side-Effect Profile: The observation that R-(-)-Mecamylamine is slightly more potent at muscle-type nAChRs than its S-(+) counterpart is a critical consideration.[12] While this might suggest a higher risk for peripheral side effects at equimolar doses, its faster dissociation could mitigate this in a clinical setting. Conversely, the S-(+) isomer's slower dissociation from neuronal receptors might lead to more persistent CNS effects, which could be beneficial or detrimental depending on the indication.[1][12]

-

Rational Drug Design: The detailed structural understanding of how R-(-)-Mecamylamine binds to unique sites within the nAChR channel provides a template for designing novel, even more selective nAChR modulators.[5][13]

Conclusion

R-(-)-Mecamylamine Hydrochloride is far more than just one half of a racemic mixture. It is a highly specific nAChR antagonist characterized by a voltage-dependent, non-competitive, open-channel blocking mechanism. Its stereochemistry dictates a unique binding orientation and interaction with specific residues within the nAChR transmembrane domain, particularly at different stoichiometries of the α4β2 receptor, leading to a distinct functional and kinetic profile compared to its S-(+) enantiomer. A thorough understanding of this precise mechanism of action, validated through established electrophysiological and structural biology workflows, is paramount for unlocking its full therapeutic potential in the challenging landscape of CNS drug development.

References

-

Papke, R. L., et al. (2013). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current Neuropharmacology, 11(1), 101–114. [Link]

-

Young, J. M., et al. (2013). Potential therapeutic uses of mecamylamine and its stereoisomers. Pharmacology, biochemistry, and behavior, 103(3), 601–608. [Link]

-

Papke, R. L., et al. (2001). Analysis of Mecamylamine Stereoisomers on Human Nicotinic Receptor Subtypes. The Journal of pharmacology and experimental therapeutics, 297(2), 646–656. [Link]

-

Fedorov, N. B., et al. (2009). Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition. The Journal of pharmacology and experimental therapeutics, 328(2), 525–532. [Link]

-

Papke, R. L., et al. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 297(2), 646-56. [Link]

-

Bencherif, M., et al. (2007). TC-5214 (S-(+)-Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity. CNS Drug Reviews, 13(1), 1-20. [Link]

-

Arias, H. R., et al. (2014). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry, 53(5), 934–944. [Link]

-

Arias, H. R., et al. (2014). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry, 53(5), 934-944. [Link]

-

Wikipedia. (n.d.). Mecamylamine. Wikipedia. Retrieved January 14, 2026, from [Link]

-

Shytle, R. D., et al. (2001). Mecamylamine: new therapeutic uses and toxicity/risk profile. Clinical therapeutics, 23(4), 532-565. [Link]

-

Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of pharmacological and toxicological methods, 70(3), 241-250. [Link]

-

Francis, M. M., & Papke, R. L. (1998). Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain. The Journal of pharmacology and experimental therapeutics, 284(3), 1039-1048. [Link]

-

Gotti, C., et al. (2013). Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells. Cellular signalling, 25(12), 2612-2622. [Link]

-

Zhang, W., et al. (2017). Firing responses mediated via distinct nicotinic acetylcholine receptor subtypes in rat prepositus hypoglossi nuclei neurons. Journal of Neurophysiology, 118(4), 2115-2125. [Link]

-

Alkondon, M., & Albuquerque, E. X. (1999). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. Journal of Neuroscience, 19(7), 2693-2705. [Link]

-

Brier, T. J., et al. (2004). Modeling Noncompetitive Antagonism of a Nicotinic Acetylcholine Receptor. Biophysical Journal, 87(5), 3073-3084. [Link]

Sources

- 1. Mecamylamine - Wikipedia [en.wikipedia.org]

- 2. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Papke RL et al. (2001), Analysis of mecamylamine stereoisomers on human... - Paper [echinobase.org]

- 13. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to R-(-)-Mecamylamine as a Non-Competitive nAChR Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of R-(-)-Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It delves into its mechanism of action, pharmacological profile, experimental characterization, and downstream signaling effects, offering field-proven insights for its application in research and development.

Introduction: The Significance of nAChR Antagonism

Nicotinic acetylcholine receptors are ligand-gated ion channels crucial to synaptic transmission in both the central and peripheral nervous systems.[1][2][3] Their activation by acetylcholine or nicotine triggers a conformational change, opening a central pore to allow the influx of cations like Na+ and Ca2+, leading to neuronal depolarization.[4][5] The diverse family of nAChR subtypes, arising from different combinations of α and β subunits, mediates a wide array of physiological processes, including cognitive function, arousal, and reward pathways.[6]

Antagonizing these receptors is a key strategy for dissecting their physiological roles and for developing therapeutics for conditions ranging from addiction to neuropsychiatric disorders.[1][7] Antagonists can be broadly classified as competitive (binding to the acetylcholine binding site) or non-competitive (binding to a different site). Mecamylamine is a classic non-competitive antagonist that readily crosses the blood-brain barrier, making it an invaluable tool for studying central nAChRs.[1][7][8] This guide will focus specifically on the R-(-) stereoisomer of mecamylamine, exploring the nuances of its interaction with nAChRs.

Part 1: Mechanism of Action - A Prototypical Open-Channel Blocker

R-(-)-Mecamylamine exerts its antagonistic effect not by preventing agonist binding, but by physically occluding the ion channel pore once it has been opened by an agonist.[9][10][11] This mechanism, known as "open-channel block," is characterized by several key features:

-

Non-Competitive Inhibition: Mecamylamine does not compete with acetylcholine for the orthosteric binding site.[10][11] This is evidenced by Schild analysis, which yields a slope different from unity, and biochemical assays showing that mecamylamine does not block radiolabeled acetylcholine binding.[1][10] Instead, it binds to a distinct site within the ion channel's transmembrane domain.[11][12][13]

-

Use-Dependency: The block is contingent on receptor activation. Mecamylamine has little to no effect on nAChRs in their closed (resting) state.[9] The channel must be opened by an agonist for the mecamylamine binding site within the pore to become accessible. This results in a block that becomes more profound with repeated receptor stimulation.

-

Voltage-Dependency: The degree of inhibition is dependent on the membrane potential.[9][14][15] Because the mecamylamine binding site is located within the membrane's electric field, hyperpolarization (making the inside of the cell more negative) enhances the block by driving the positively charged mecamylamine molecule into the channel pore.[15] Conversely, depolarization can facilitate the unbinding of the antagonist from the open channel.[9]

The consequence of this open-channel blockade is a reduction in the mean open time of the channel and a decrease in the amplitude of the resulting current, effectively dampening cholinergic signaling.[10]

Caption: Mechanism of R-(-)-Mecamylamine as an open-channel blocker of nAChRs.

Part 2: Pharmacological Profile & Subtype Selectivity

While broadly classified as a non-selective nAChR antagonist, mecamylamine exhibits some degree of subtype specificity, which is primarily reflected in the kinetics of the block (i.e., binding and unbinding rates) rather than large differences in affinity.[1][14] The R-(-) enantiomer generally shows subtle differences compared to its S-(+) counterpart. For instance, some studies suggest that muscle-type receptors may be somewhat more sensitive to R-(-)-mecamylamine than to the S-(+) form.[14][16]

The potency of mecamylamine (often studied as a racemic mixture) varies across different neuronal nAChR subtypes. This variability is critical for experimental design, as the concentration used can determine the primary receptor population being targeted.

Table 1: Inhibitory Potency (IC50) of Mecamylamine at Various Human nAChR Subtypes

| nAChR Subtype | IC50 Value | Source |

| α3β4 | 0.64 µM | |

| α4β2 | 2.5 µM | |

| α3β2 | 3.6 µM | |

| α7 | 6.9 µM |

Note: Data is for the racemic mixture of mecamylamine. While enantiomer-specific IC50 values are not always distinctly reported, these values provide a robust baseline for understanding the compound's general potency profile.

Part 3: Experimental Protocols for Characterization

The gold standard for characterizing the effects of a non-competitive, voltage-dependent antagonist like R-(-)-Mecamylamine is the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes.[17][18] This system allows for the robust expression of specific nAChR subtypes and precise control over membrane potential.[17][18]

Protocol: Two-Electrode Voltage Clamp (TEVC) Analysis

Objective: To determine the IC50 and characterize the voltage-dependence of R-(-)-Mecamylamine on a specific nAChR subtype (e.g., human α4β2) expressed in Xenopus oocytes.

I. Oocyte Preparation and RNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis frog using collagenase treatment.[3][19]

-

Prepare cRNAs for the desired nAChR subunits (e.g., α4 and β2) from linearized cDNA templates.

-

Inject each oocyte with a precise volume (e.g., 50 nL) of the cRNA mixture.[3][19]

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

II. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.[3]

-

Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential, typically -60 mV to -70 mV.[3][20]

-

Establish a baseline by applying a short pulse (e.g., 2 seconds) of a saturating concentration of acetylcholine (ACh) and record the inward current. Wash the chamber with Ringer's solution until the current returns to baseline.

III. Antagonist Application and Data Acquisition:

-

To determine the IC50, pre-incubate the oocyte with varying concentrations of R-(-)-Mecamylamine for a set period (e.g., 2-3 minutes).[20]

-

During the incubation, apply a pulse of ACh (at its EC50 concentration) and record the peak inward current.

-

Wash out the antagonist and allow the receptor response to recover fully before testing the next concentration.

-

To test for voltage-dependence, repeat the inhibition experiment at different holding potentials (e.g., from -100 mV to -40 mV).

-

Plot the percentage of inhibition against the log concentration of R-(-)-Mecamylamine and fit the data to a sigmoidal dose-response curve to calculate the IC50.

IV. Causality and Self-Validation:

-

Why pre-incubate? Pre-incubation ensures the antagonist has reached equilibrium with the receptor before agonist application.

-

Why use an EC50 of ACh? This ensures the assay is sensitive to inhibition without being confounded by receptor desensitization from a maximal agonist stimulus.

-

Self-Validation: A true open-channel block will show greater inhibition at more negative holding potentials. The lack of a rightward shift in the agonist dose-response curve in the presence of the antagonist confirms a non-competitive mechanism.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Part 4: Downstream Signaling & Research Applications

By blocking nAChRs, R-(-)-Mecamylamine prevents the initial influx of Ca2+ and Na+ that triggers a cascade of downstream signaling events.[4][5] nAChR activation, particularly through the highly Ca2+-permeable α7 subtype, can modulate numerous intracellular pathways, including:

-

Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathways[22][23]

-

Calmodulin-dependent protein kinase (CaMK)[4]

These pathways are integral to neuronal survival, synaptic plasticity, and neurotransmitter release.[4][5] Consequently, R-(-)-Mecamylamine serves as a critical tool to investigate the role of nAChR signaling in these processes. Its ability to block the reinforcing effects of nicotine has made it central to addiction research.[1] Furthermore, its use in preclinical models of depression and other neuropsychiatric disorders highlights the therapeutic potential of nAChR modulation.[7][8][11]

Caption: Blockade of nAChR-mediated downstream signaling by R-(-)-Mecamylamine.

Conclusion

R-(-)-Mecamylamine is a powerful and well-characterized pharmacological tool. Its mechanism as a non-competitive, use- and voltage-dependent open-channel blocker provides a distinct mode of nAChR inhibition compared to competitive antagonists. Understanding its pharmacological profile, including its moderate subtype selectivity and the precise kinetics of its block, is essential for designing rigorous experiments. The methodologies outlined in this guide provide a framework for its effective use in elucidating the complex roles of nicotinic acetylcholine receptors in health and disease.

References

-

Title: Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC Source: PubMed Central URL: [Link]

-

Title: Nicotinic acetylcholine receptor (nAChR) signaling pathways Source: ResearchGate URL: [Link]

-

Title: Principal signaling pathways downstream of nicotinic and muscarinic... Source: ResearchGate URL: [Link]

-

Title: Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study Source: PubMed URL: [Link]

-

Title: Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells Source: PubMed URL: [Link]

-

Title: Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes Source: PubMed URL: [Link]

-

Title: The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist Source: PubMed URL: [Link]

-

Title: Mecamylamine selectively blocks nicotinic receptors on vasomotor sympathetic C neurons Source: Brain Research URL: [Link]

-

Title: Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC Source: PubMed Central URL: [Link]

-

Title: TC-5214 (S-(+)-Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC Source: PubMed Central URL: [Link]

-

Title: Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor Source: ACS Publications URL: [Link]

-

Title: Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC Source: PubMed Central URL: [Link]

-

Title: Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders Source: PubMed URL: [Link]

-

Title: (PDF) Two-Electrode Voltage Clamp Source: ResearchGate URL: [Link]

-

Title: Two-electrode voltage clamp analysis of the selectivity and potency of... Source: ResearchGate URL: [Link]

-

Title: Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC Source: PubMed Central URL: [Link]

-

Title: Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain Source: PubMed Central URL: [Link]

-

Title: Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels Source: PubMed Central URL: [Link]

-

Title: Analysis of Mecamylamine Stereoisomers on Human Nicotinic Receptor Subtypes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Two-electrode voltage clamp Source: PubMed URL: [Link]

-

Title: A) Representative two-electrode voltage-clamp recording responses to... Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2-exo- and 2-endo-mecamylamine analogs. Structure-activity relationships for nicotinic antagonism in the central nervous system Source: ACS Publications URL: [Link]

-

Title: Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC Source: PubMed Central URL: [Link]

-

Title: Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PubMed Central Source: PubMed Central URL: [Link]

Sources

- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

blood-brain barrier permeability of R-(-)-Mecamylamine

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of R-(-)-Mecamylamine

Authored by: Gemini, Senior Application Scientist

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of neurotherapeutics, selectively controlling the passage of substances into the central nervous system (CNS). Mecamylamine, a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist, has been investigated for various CNS disorders. It exists as two enantiomers, S-(+)-Mecamylamine and R-(-)-Mecamylamine, which may exhibit different pharmacological and pharmacokinetic profiles, including their ability to permeate the BBB. This technical guide provides a comprehensive overview of the methodologies used to assess the BBB permeability of the R-(-)-enantiomer of Mecamylamine. We will delve into the theoretical underpinnings of BBB transport, detail the physicochemical properties of R-(-)-Mecamylamine that govern its permeability, and provide step-by-step protocols for key in vitro and in vivo experimental models. This document is intended for researchers, neuroscientists, and drug development professionals seeking to understand and quantify the CNS access of this and similar compounds.

Introduction: The Significance of Stereochemistry in CNS Drug Delivery

The BBB is a highly specialized and dynamic interface composed of endothelial cells, astrocytes, and pericytes, which collectively protect the brain from circulating toxins and pathogens while regulating the transport of essential nutrients. For a drug to exert its effect within the CNS, it must first overcome this barrier. The efficiency of this passage is dictated by a complex interplay of the drug's physicochemical properties and its interaction with the BBB's transport systems.

Mecamylamine is a classic example of a chiral drug where the spatial arrangement of its atoms can lead to significant differences in biological activity. While historically used as a racemic mixture for hypertension, research has shown that the enantiomers possess distinct pharmacological profiles. Understanding the specific BBB permeability of the R-(-)-enantiomer is therefore critical for elucidating its unique therapeutic potential and side-effect profile for CNS targets. This guide will provide the scientific framework and practical methodologies for such an investigation.

Physicochemical Properties: The Gatekeepers of Permeability

A molecule's intrinsic properties are the primary determinants of its ability to passively diffuse across the lipid-rich membranes of the BBB. Key parameters for R-(-)-Mecamylamine are summarized below.

| Property | Value | Implication for BBB Permeability |

| Molecular Weight (MW) | 167.3 g/mol | Well below the general guideline of <400-500 Da, favoring passive diffusion. |

| Lipophilicity (LogP) | ~2.3 | Indicates moderate lipophilicity, which is optimal for partitioning into the lipid membranes of the BBB without being sequestered in peripheral fats. |

| pKa | ~11.2 | As a strong base, Mecamylamine is predominantly ionized at physiological pH (7.4). This high degree of ionization is a significant impediment to passive diffusion across the BBB. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Below the typical threshold of 60-90 Ų, suggesting good potential for BBB penetration. |

While properties like molecular weight and TPSA are favorable, the high pKa presents a significant challenge. At a pH of 7.4, the vast majority of R-(-)-Mecamylamine molecules will carry a positive charge, making them poorly suited for passive diffusion through the lipophilic endothelial cell membranes. This suggests that other mechanisms, such as carrier-mediated transport or transient changes in membrane structure, could play a role in its CNS entry.

Methodologies for Assessing BBB Permeability

A multi-tiered approach, combining in silico, in vitro, and in vivo models, is essential for a comprehensive understanding of a compound's BBB permeability.

Caption: A tiered approach to assessing BBB permeability.

In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.[1][2] It uses a synthetic membrane coated with a lipid solution to mimic the BBB's lipid environment.[1][2][3] This technique is cost-effective and ideal for early-stage drug discovery to rank compounds based on their potential for passive diffusion.[1][3]

Causality Behind Experimental Choices: PAMPA is selected as an initial screen because it isolates a single transport mechanism: passive diffusion.[1] By removing the complexities of active transport and metabolism, it provides a clear, baseline measurement of how a compound's physicochemical properties (primarily lipophilicity and size) enable it to cross a lipid barrier. For a compound like R-(-)-Mecamylamine, where passive diffusion is likely hindered by its charge, this assay helps quantify the permeability of the small, un-ionized fraction.

Caption: Workflow for the PAMPA-BBB permeability assay.

Protocol: PAMPA-BBB

-

Membrane Preparation: A 96-well filter plate (e.g., PVDF, 0.45 µm pores) is coated with 5 µL of a lipid solution (e.g., 20% porcine brain lipid in dodecane) and left for 5 minutes to allow the solvent to evaporate.

-

Acceptor Plate Preparation: A 96-well acceptor plate is filled with 300 µL of buffer (Phosphate-Buffered Saline, pH 7.4) per well.

-

Donor Solution: R-(-)-Mecamylamine is dissolved in the same buffer (pH 7.4) to a final concentration of 100-200 µM.

-

Assay Assembly: The lipid-coated filter plate is carefully placed onto the acceptor plate, creating a "sandwich".

-

Initiation: 150 µL of the donor solution is added to each well of the filter plate. High and low permeability control compounds (e.g., Propranolol and Atenolol) are run in parallel.

-

Incubation: The plate sandwich is covered and incubated at room temperature for 4 to 18 hours with gentle shaking.

-

Quantification: After incubation, the concentration of R-(-)-Mecamylamine in both the donor and acceptor wells is determined using a validated analytical method, typically LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Self-Validation and Interpretation: The integrity of the assay is validated by the performance of the control compounds. Propranolol (high permeability) should yield a high Papp value, while Atenolol (low permeability) should yield a very low Papp. Results for R-(-)-Mecamylamine are classified based on established ranges (e.g., Papp > 4.0 x 10⁻⁶ cm/s often indicates high potential for passive permeability).

In Vivo Model: In Situ Brain Perfusion

To obtain a definitive and physiologically relevant measure of BBB transport, the in situ brain perfusion technique is the gold standard.[4][5][6] This method involves replacing the animal's blood supply to the brain with a controlled, drug-containing perfusion fluid.[5][7][8] It allows for the precise calculation of the brain uptake rate (K_in) and the permeability-surface area product (PS) without the confounding factors of peripheral metabolism or plasma protein binding.

Causality Behind Experimental Choices: This technique is chosen because it maintains the physiological integrity of the BBB while giving the researcher complete control over the composition and concentration of the fluid reaching the brain capillaries.[6][8] By perfusing for a short duration (e.g., 30-60 seconds), the experiment measures the initial rate of unidirectional influx before significant backflux or brain tissue distribution occurs. This provides the most accurate measure of the BBB's transport capacity for the compound.

Caption: Experimental workflow for the in situ brain perfusion technique.

Protocol: In Situ Brain Perfusion (Rat Model)

-

Animal Preparation: A male Sprague-Dawley rat (250-300g) is anesthetized. The right common carotid artery (CCA) is surgically exposed. The external carotid artery is ligated to direct flow towards the brain.

-

Catheterization: A catheter is inserted into the CCA and connected to a syringe pump.

-

Perfusion Initiation: Perfusion is initiated with a drug-free buffer (e.g., Krebs-Ringer) at a rate of 10 mL/min. Simultaneously, the jugular veins are severed to allow for outflow.

-

Drug Perfusion: After 15-20 seconds of washout, the inflow is switched to the perfusion fluid containing a known concentration of R-(-)-Mecamylamine and a vascular space marker (e.g., [¹⁴C]-sucrose).

-

Termination: Perfusion is continued for a precise duration (e.g., 60 seconds). The animal is then decapitated to stop circulation instantly.

-

Sample Collection: The brain is removed, and the ipsilateral (perfused) hemisphere is dissected, weighed, and homogenized. A sample of the perfusate is also collected.

-

Quantification: The concentrations of R-(-)-Mecamylamine and the vascular marker in the brain homogenate and perfusate are determined by LC-MS/MS and scintillation counting, respectively.

-

Calculation: The brain uptake clearance (K_in, in mL/s/g) is calculated as follows: K_in = (C_brain - V_v * C_perf) / (t * C_perf) Where C_brain is the concentration of drug in the brain tissue (nmol/g), V_v is the vascular volume (determined from the marker, mL/g), C_perf is the drug concentration in the perfusate (nmol/mL), and t is the perfusion time (s).

Self-Validation and Interpretation: The vascular volume (V_v) should be small and consistent across experiments (~1-2% of brain weight), confirming minimal contamination from the perfusate. The K_in value provides a direct measure of transport across the BBB. Compounds are often benchmarked against diazepam (high K_in) and sucrose (low K_in). A K_in value for R-(-)-Mecamylamine would quantitatively define its ability to enter the CNS under these controlled conditions.

Synthesis and Conclusion

While literature confirms that mecamylamine readily crosses the blood-brain barrier to exert its effects on the central nervous system[9][10][11], a detailed quantitative assessment of the R-(-)-enantiomer requires a systematic experimental approach. Its physicochemical profile presents a classic paradox: favorable molecular size and lipophilicity are countered by a high degree of ionization at physiological pH.

-

In Vitro (PAMPA-BBB): This assay would likely predict low-to-moderate passive permeability due to the compound's charge. The resulting Papp value would quantify the contribution of passive diffusion of the small, un-ionized fraction.

-

In Vivo (In Situ Brain Perfusion): This method provides the most robust and definitive data. The calculated K_in value would represent the sum of all transport processes occurring at the BBB in a living system, including passive diffusion and any potential carrier-mediated transport. Given its known CNS activity, the K_in for R-(-)-Mecamylamine is expected to be significantly higher than that of low-permeability markers.

By integrating the data from these complementary techniques, researchers can build a comprehensive profile of the BBB permeability of R-(-)-Mecamylamine. This knowledge is fundamental for dose optimization in CNS drug development, for understanding its therapeutic window, and for designing next-generation nAChR antagonists with tailored CNS access.

References

-

Abulrob, A., et al. (2005). The blood-brain barrier in vitro: a decade of fluid-based systems. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Bhal, S. K., et al. (2007). Predicting blood-brain barrier penetration: a multivariate analysis approach. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Dagenais, C., et al. (2000). The in situ mouse brain perfusion technique: a versatile and powerful method for the study of drug transport to the central nervous system. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

-

Deli, M. A., et al. (2005). In vitro models of the blood-brain barrier: from basic research to drug development. Molecular Pharmaceutics. Available at: [Link]

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]

-

Papin, G., et al. (2003). Stereoselective brain uptake of the enantiomers of the nicotinic ligand SIB-1508Y: in vitro and in vivo studies. Journal of Neurochemistry. Available at: [Link]

-

Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

-

Young, J. M., et al. (2008). Potential therapeutic uses of mecamylamine and its stereoisomers. CNS Neuroscience & Therapeutics. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4032, Mecamylamine. Retrieved from [Link]

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 3. paralab.es [paralab.es]

- 4. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 6. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to R-(-)-Mecamylamine: A Stereoselective Tool for Interrogating Nicotinic Acetylcholine Receptor Subtypes

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of R-(-)-Mecamylamine as a pharmacological tool for the study of nicotinic acetylcholine receptor (nAChR) subtypes. We will delve into the stereoselective properties of mecamylamine, focusing on the R-(-)-enantiomer, and explore its mechanism of action as a non-competitive antagonist. This guide will further provide detailed, field-proven experimental protocols for the application of R-(-)-Mecamylamine in both in vitro and in vivo research settings, including electrophysiology and microdialysis. Through a combination of technical data, step-by-step methodologies, and visual diagrams, this document aims to equip researchers with the knowledge to effectively utilize R-(-)-Mecamylamine for the elucidation of nAChR subtype function in health and disease.

Introduction: The Complexity of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in a wide array of physiological processes, including neurotransmission, cognitive function, and inflammation.[1] The heterogeneity of nAChRs, arising from the combinatorial assembly of different α and β subunits, presents a significant challenge to researchers seeking to understand the specific functions of individual receptor subtypes.[1] The development of subtype-selective pharmacological tools is therefore paramount to dissecting the contributions of different nAChRs to neuronal signaling and to developing targeted therapeutics for a range of disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction.[1]

Mecamylamine, a non-competitive antagonist of nAChRs, has been a valuable tool in cholinergic research for decades.[1][2] As a secondary amine, it can cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[1][3] However, mecamylamine is a racemic mixture of S-(+)- and R-(-)-enantiomers, which have been shown to exhibit differential effects on nAChR subtypes.[1][4] This guide will focus specifically on the R-(-)-enantiomer of mecamylamine, providing a detailed exploration of its properties and applications.

R-(-)-Mecamylamine: A Stereoselective Antagonist

Chemical Properties and Stereochemistry

Mecamylamine, or N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, possesses a chiral center, leading to the existence of two stereoisomers: S-(+)-Mecamylamine and R-(-)-Mecamylamine.[1] The distinct three-dimensional arrangement of these enantiomers results in different interactions with the chiral environment of nAChR binding pockets, leading to stereoselective pharmacology.[4][5]

Mechanism of Action: Non-Competitive Channel Blockade

R-(-)-Mecamylamine acts as a non-competitive antagonist of nAChRs.[1][6] Unlike competitive antagonists that bind to the acetylcholine binding site, R-(-)-Mecamylamine is an open-channel blocker.[6][7] This means that it enters and occludes the ion channel pore once the receptor has been activated by an agonist, thereby preventing ion flux and subsequent cellular depolarization.[6][8] This voltage-dependent blockade is a hallmark of its mechanism and can be observed experimentally as a shortening of the decay time of endplate currents.[6]

Caption: Mechanism of R-(-)-Mecamylamine non-competitive antagonism.

Subtype Selectivity

While generally considered a non-selective nAChR antagonist, studies have revealed some degree of subtype preference for the mecamylamine enantiomers. R-(-)-Mecamylamine has been shown to inhibit the activity of both high-sensitivity (HS) and low-sensitivity (LS) α4β2 nAChRs.[9] In contrast, S-(+)-Mecamylamine can act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs while being more effective at inhibiting low-sensitivity α4β2 receptors.[1][4] This differential activity underscores the importance of using the individual enantiomers to probe nAChR subtype function. Muscle-type nAChRs appear to be more sensitive to R-(-)-mecamylamine than to S-(+)-mecamylamine.[10]

| Receptor Subtype | R-(-)-Mecamylamine Activity | S-(+)-Mecamylamine Activity | Key References |

| α4β2 (High Sensitivity) | Inhibition | Positive Allosteric Modulation | [1][4][9] |

| α4β2 (Low Sensitivity) | Inhibition | More effective inhibition | [1][4] |

| α3β4 | Inhibition | Slower dissociation than R-(-) | [10] |

| α7 | Inhibition | Less potent than at α4β2 | [11][12][13] |

| Muscle-type | More sensitive | Less sensitive | [10] |

Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the use of R-(-)-Mecamylamine to characterize its inhibitory effects on a specific nAChR subtype expressed in Xenopus oocytes.

Objective: To determine the IC50 of R-(-)-Mecamylamine for a given nAChR subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNA for nAChR subunits of interest

-

R-(-)-Mecamylamine hydrochloride

-

Acetylcholine (ACh) or other suitable agonist

-

Barth's solution

-

TEVC setup (amplifier, digitizer, perfusion system)

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Stage V-VI Xenopus oocytes. Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Control Response: Apply a saturating concentration of the agonist (e.g., 100 µM ACh) and record the peak inward current. Wash the oocyte with Barth's solution until the current returns to baseline.

-

Application of R-(-)-Mecamylamine:

-

Prepare a series of dilutions of R-(-)-Mecamylamine in Barth's solution.

-

Pre-incubate the oocyte with a specific concentration of R-(-)-Mecamylamine for 2-5 minutes.

-

Co-apply the same concentration of agonist with the R-(-)-Mecamylamine and record the peak inward current.

-

Wash the oocyte thoroughly.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of R-(-)-Mecamylamine.

-

Normalize the responses to the control response (agonist alone).

-

Plot the normalized current as a function of the R-(-)-Mecamylamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of R-(-)-Mecamylamine.

In Vivo Microdialysis: Measuring Neurotransmitter Release

This protocol outlines the use of R-(-)-Mecamylamine to investigate the role of nAChRs in modulating neurotransmitter release in a specific brain region of a freely moving animal.

Objective: To determine if R-(-)-Mecamylamine blocks agonist-induced dopamine release in the nucleus accumbens.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

R-(-)-Mecamylamine hydrochloride

-

Nicotine or other nAChR agonist

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the nucleus accumbens.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

-

Drug Administration:

-

Administer R-(-)-Mecamylamine (e.g., 1 mg/kg, i.p.).

-

After a pre-treatment period (e.g., 20 minutes), administer the nAChR agonist (e.g., nicotine, 0.4 mg/kg, s.c.).

-

Continue collecting dialysate samples for at least two hours post-agonist injection.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine content using HPLC-ED.

-

-

Data Analysis:

-

Calculate the percentage change in dopamine levels from baseline for each time point.

-

Compare the agonist-induced dopamine release in the presence and absence of R-(-)-Mecamylamine using appropriate statistical tests. A significant reduction in agonist-induced dopamine release by R-(-)-Mecamylamine would indicate a role for nAChRs in this process.[14]

-

Concluding Remarks and Future Directions

R-(-)-Mecamylamine remains a valuable and insightful tool for the study of nicotinic acetylcholine receptor subtypes. Its stereoselective properties, particularly in comparison to its S-(+)-enantiomer, allow for a more nuanced dissection of nAChR pharmacology. The experimental protocols detailed in this guide provide a starting point for researchers to utilize R-(-)-Mecamylamine in their own investigations.

Future research will likely focus on developing even more subtype-selective antagonists to further unravel the complexities of the nicotinic cholinergic system. However, a thorough understanding of the properties and applications of existing tools like R-(-)-Mecamylamine is essential for the continued advancement of the field. By carefully considering its mechanism of action and stereoselectivity, researchers can continue to leverage R-(-)-Mecamylamine to make significant contributions to our understanding of nAChR function in health and disease.

References

-

Nickell, J. R., Grinevich, V. P., Siripurapu, K. B., & Smith, A. M. (2013). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Pharmacology, biochemistry, and behavior, 108, 28–43. [Link]

-

Papke, R. L., Webster, J. C., Li, T., & Stokes, C. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 297(2), 646–656. [Link]

-

Arias, H. R., Targowska-Duda, K. M., Feuerbach, D., Joźwiak, K., Moaddel, R., & Wainer, I. W. (2014). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry, 53(5), 934–943. [Link]

-

Fedorov, N. B., Benson, C. G., & Chapin, D. S. (2009). Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition. The Journal of pharmacology and experimental therapeutics, 328(2), 525–532. [Link]

-

Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2013). Similar activity of mecamylamine stereoisomers in vitro and in vivo. Pharmacology, biochemistry, and behavior, 108, 1–10. [Link]

-

Lippiello, P. M., Bencherif, M., & Gray, J. A. (2008). TC-5214 (S-(+)-Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity. CNS neuroscience & therapeutics, 14(4), 266–277. [Link]

-

Alvarez-Jimenez, R., Hart, E. P., Prins, S., de Kam, M., van Gerven, J. M. A., Cohen, A. F., & Groeneveld, G. J. (2018). Pharmacokinetics and Pharmacodynamics of Oral Mecamylamine: Development of a Nicotinic Acetylcholine Receptor Antagonist Cognitive Challenge Test Using Modelling and Simulation. Journal of psychopharmacology (Oxford, England), 32(1), 60–70. [Link]

-

Varanda, W. A., Aracava, Y., Sherby, S. M., VanMeter, W. G., Eldefrawi, M. E., & Albuquerque, E. X. (1985). The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist. Molecular pharmacology, 28(2), 128–137. [Link]

-

Debruyne, D., Sobrio, F., Hinschberger, A., Camsonne, R., Coquerel, A., & Barré, L. (2003). Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation. Journal of pharmaceutical sciences, 92(5), 1051–1057. [Link]

-

Chavez-Noriega, L. E., Crona, J. H., Washburn, M. S., Urrutia, A., Elliott, K. J., & Johnson, E. C. (1997). Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain. The Journal of pharmacology and experimental therapeutics, 280(1), 346–356. [Link]

-

Wikipedia. (2023, December 12). Mecamylamine. In Wikipedia. [Link]

-

Giniatullin, R. A., Sokolova, E. M., Di Angelantonio, S., Skorinkin, A. I., Talantova, M. V., & Nistri, A. (2000). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. Molecular pharmacology, 58(4), 776–784. [Link]

-

Debruyne, D., Sobrio, F., Hinschberger, A., Camsonne, R., Coquerel, A., & Barré, L. (2003). Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation. Journal of Pharmaceutical Sciences, 92(5), 1051-1057. [Link]

-

Hori, K., Nagumo, K., & Kimura, M. (2022). Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice. PloS one, 17(9), e0274198. [Link]

-

Tani, Y., Saito, K., Imoto, M., & Ohno, Y. (1998). Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study. European journal of pharmacology, 351(2), 181–188. [Link]

-

Alvarez-Jimenez, R., Hart, E. P., Prins, S., de Kam, M., van Gerven, J. M. A., Cohen, A. F., & Groeneveld, G. J. (2018). Reversal of mecamylamine-induced effects in healthy subjects by nicotine receptor agonists: Cognitive and (electro) physiological responses. British journal of clinical pharmacology, 84(5), 888–899. [Link]

-

Buccafusco, J. J. (2009). Nicotinic Receptor Antagonists in Rats. In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. [Link]

-

ResearchGate. (n.d.). Identification of nicotinic receptor subtypes mediating effects of cholinomimetics. ResearchGate. [Link]

-

Arias, H. R., Rosenberg, A., Targowska-Duda, K. M., Feuerbach, D., Jozwiak, K., Moaddel, R., & Wainer, I. W. (2010). Tricyclic antidepressants and mecamylamine bind to different sites in the human alpha4beta2 nicotinic receptor ion channel. The international journal of biochemistry & cell biology, 42(6), 990–998. [Link]

-

Suchocki, J. A., Martin, T. J., May, E. L., Martin, B. R. (1991). Synthesis of 2-exo- and 2-endo-mecamylamine analogs. Structure-activity relationships for nicotinic antagonism in the central nervous system. Journal of Medicinal Chemistry, 34(3), 1003-1010. [Link]

-

Grottick, A. J., Trube, G., & Higgins, G. A. (2000). Mecamylamine but not the α7 receptor antagonist α-bungarotoxin blocks sensitization to the locomotor stimulant effects of nicotine. Psychopharmacology, 150(3), 325–332. [Link]

-

Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2013). Similar activity of mecamylamine stereoisomers in vitro and in vivo. Pharmacology, biochemistry, and behavior, 108, 1–10. [Link]

-

Nickell, J. R., Grinevich, V. P., Siripurapu, K. B., & Smith, A. M. (2013). Potential therapeutic uses of mecamylamine and its stereoisomers. Pharmacology, biochemistry, and behavior, 108, 28–43. [Link]

-

Grottick, A. J., Trube, G., & Higgins, G. A. (2000). Mecamylamine but not the alpha7 receptor antagonist alpha-bungarotoxin blocks sensitization to the locomotor stimulant effects of nicotine. Psychopharmacology, 150(3), 325–332. [Link]

-

Liu, Z., & Li, X. (2013). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of addiction research & therapy, S6, 006. [Link]

-

Nielsen, S. F., Balle, T., & Kristensen, J. L. (2012). Dual Nicotinic Acetylcholine Receptor α4β2 Antagonists/α7 Agonists: Synthesis, Docking Studies. Molecules (Basel, Switzerland), 17(7), 8466–8492. [Link]

Sources

- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mecamylamine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study [iris.sissa.it]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mecamylamine but not the α7 receptor antagonist α-bungarotoxin blocks sensitization to the locomotor stimulant effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mecamylamine but not the alpha7 receptor antagonist alpha-bungarotoxin blocks sensitization to the locomotor stimulant effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of R-(-)-Mecamylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Specific Enantiomer

Mecamylamine, chemically known as N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, has a rich history as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Initially introduced as an antihypertensive agent, its ability to cross the blood-brain barrier has led to extensive research into its potential for treating a variety of central nervous system (CNS) disorders, including substance addiction and depression.[1] Mecamylamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: S-(+)-Mecamylamine and R-(-)-Mecamylamine.[3] Research has revealed that these enantiomers can exhibit different pharmacological profiles, with distinct potencies and effects at various nAChR subtypes.[4][5] This stereoselectivity underscores the importance of studying the individual enantiomers to harness their therapeutic benefits while potentially mitigating undesirable side effects.[4] This guide provides a comprehensive technical overview of the synthesis and chemical properties of the R-(-) enantiomer of Mecamylamine Hydrochloride, offering valuable insights for researchers and drug development professionals working with this compound.

Chemical and Physical Properties of R-(-)-Mecamylamine HCl: A Detailed Overview

A thorough understanding of the physicochemical properties of R-(-)-Mecamylamine HCl is fundamental for its application in research and development. This section details its key characteristics.

Table 1: Chemical and Physical Properties of R-(-)-Mecamylamine HCl

| Property | Value | Source(s) |

| IUPAC Name | (1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride | |

| Molecular Formula | C₁₁H₂₂ClN | |

| Molecular Weight | 203.75 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water (50 mg/mL), ethanol (82 mg/mL), glycerol (104 mg/mL), and isopropanol (21 mg/mL). | |

| Storage and Stability | Store at 2-8°C. Aqueous solutions can be autoclaved. The pH of a 1% aqueous solution is between 6.0 and 7.5. | |

| Specific Rotation [α] | Data not readily available in searched literature. | N/A |

Stereochemistry: The Foundation of Differential Activity

The biological activity of mecamylamine is intrinsically linked to its stereochemistry. The rigid bicyclic structure of the molecule contains three chiral centers, giving rise to its enantiomeric forms. The absolute configuration of R-(-)-Mecamylamine is (1S,2R,4R). This specific three-dimensional arrangement dictates how the molecule interacts with the chiral environment of nAChR binding sites, leading to the observed differences in pharmacological activity between the R-(-) and S-(+) enantiomers.[5]

Synthesis and Chiral Resolution: Pathways to Enantiopure R-(-)-Mecamylamine HCl

The preparation of enantiomerically pure R-(-)-Mecamylamine HCl can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. While a direct asymmetric synthesis offers an elegant route, chiral resolution remains a widely practiced and effective method in pharmaceutical development.

Conceptual Overview of Enantioselective Synthesis

An ideal enantioselective synthesis would involve the use of a chiral starting material or a chiral catalyst to direct the formation of the desired R-(-) enantiomer. One potential starting material is optically pure camphene, which can be sourced from natural products. However, synthetic transformations must be carefully chosen to avoid racemization.[6]

Chiral Resolution of Racemic Mecamylamine: A Practical Approach

A more commonly employed method for obtaining single enantiomers of chiral amines is through the resolution of a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[7]

The Principle of Diastereomeric Salt Formation

The reaction of a racemic mixture of mecamylamine [(R)-Mec and (S)-Mec] with an enantiomerically pure chiral acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-Mec-(+)-tartrate] and [(S)-Mec-(+)-tartrate]. These diastereomers are no longer mirror images and, therefore, exhibit different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization.

Caption: Experimental workflow for the chiral resolution of mecamylamine.

Conclusion: A Foundation for Future Research and Development

This technical guide has provided a detailed overview of the synthesis and chemical properties of R-(-)-Mecamylamine HCl. By understanding its unique stereochemical and physicochemical characteristics, as well as the practical methods for its preparation, researchers and drug development professionals are better equipped to explore its therapeutic potential. The provided protocol for chiral resolution offers a solid foundation for obtaining this specific enantiomer, enabling further investigation into its distinct pharmacological profile and potential advantages in treating CNS disorders. As the demand for enantiopure pharmaceuticals continues to grow, a thorough understanding of the principles and practices outlined in this guide will be invaluable for advancing the development of more targeted and effective therapies.

References

- WO2013026852A2 - Derivatives of mecamylamine - Google P

- EP1036189A1 - Resolution of chiral amines - Google P

- US20020016370A1 - Exo-R-mecamylamine formulation and use in treatment - Google P

- EP2982662A1 - Method for chiral resolution and device therefor - Google P

-

Fedorov, I. I., et al. (2009). Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition. The Journal of pharmacology and experimental therapeutics, 328(2), 525–532. (URL: [Link])

-

Guzman, F., et al. (2014). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry, 53(6), 1013–1023. (URL: [Link])

-

Katten Muchin Rosenman LLP. (2014). Enantiomer Patents: Innovative or Obvious?. (URL: [Link])

-

ACS Publications. (2014). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry. (URL: [Link])

-

Reddit. (2022). Specific rotation explanation what is the correct answer?. r/Mcat. (URL: [Link])

-

Chemistry Stack Exchange. (2019). Is specific rotation defined for mixtures of enantiomers or meso compounds?. (URL: [Link])

-

Pharmaguideline. (n.d.). Optical Rotation and Optical Activity. (URL: [Link])

- US20060199974A1 - Process for the synthesis of enantiomeric indanylamine derivatives - Google P

-